molecular formula C8H11NO3S B2420909 N-(2-methoxyphenyl)methanesulfonamide CAS No. 7022-25-5

N-(2-methoxyphenyl)methanesulfonamide

Cat. No. B2420909
CAS RN: 7022-25-5
M. Wt: 201.24
InChI Key: JPAAKPNIDQJTHQ-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)methanesulfonamide” is a chemical compound with the linear formula C8H11NO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(2-methoxyphenyl)methanesulfonamide” is represented by the SMILES string CS (NC1=C (OC)C=CC=C1) (=O)=O . The InChI code for this compound is 1S/C8H11NO3S/c1-12-8-6-4-3-5-7 (8)9-13 (2,10)11/h3-6,9H,1-2H3 .

Scientific Research Applications

  • Anticancer Research:

    • Methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl] (m-AMSA) has been evaluated in Phase II studies for its potential as an anticancer agent, particularly against malignant melanoma. However, it demonstrated limited clinical activity in this context (Arseneau et al., 1982).
    • Another study on m-AMSA reported similar findings, with predominant toxicities like leukopenia, thrombocytopenia, and gastrointestinal symptoms. This study too found minimal effectiveness against malignant melanoma (Arseneau et al., 1982).
  • Chemical and Pharmacological Research:

    • Investigations into the chemotherapeutic sensitivity of normal and leukemic hematopoietic progenitor cells to N-[4-(9-acridinylamino)-3-methoxyphenyl]-methanesulfonamide showed that it had a consistent inhibitory effect on these cells. This indicates potential for use in chemotherapy, though specifics regarding its efficacy and applications require further research (Spiro et al., 1981).
    • Quantum-chemical calculations have been applied to similar compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, to determine their optimized state, free energy, and molecular orbitals. Such studies contribute to a deeper understanding of these compounds and their potential applications in scientific research (Xue et al., 2022).
  • Molecular and Structural Analysis:

    • Detailed studies have been conducted on the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and its derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Karabacak et al., 2010).
    • A study focusing on the structure and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide revealed important information about its molecular behavior, which could have implications in various chemical and pharmacological applications (Oznobikhina et al., 2009).

properties

IUPAC Name

N-(2-methoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-8-6-4-3-5-7(8)9-13(2,10)11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAAKPNIDQJTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.50 g of 2-bromo-1-methanesulfonylaminobenzene was added to a solution containing 1.52 g of DBU, 85 g of cupric chloride dihydrate, and 90 mg of 1,10-phenanthroline in 40 ml of methanol, and the mixture was heated under reflux for 5 hours. After the temperature was brought to room temperature, the reaction mixture was treated in a usual manner, and crystallization was effected from n-hexane/ethyl acetate, to produce 1.64 g (yield: 82%) of the desired compound.
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2.5 g
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1.52 g
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cupric chloride dihydrate
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85 g
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40 mL
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90 mg
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n-hexane ethyl acetate
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0 (± 1) mol
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Yield
82%

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